![molecular formula C17H15Cl2N3O4S2 B2410232 (Z)-3,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865159-76-8](/img/structure/B2410232.png)
(Z)-3,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological and potential drug industries .
Molecular Structure Analysis
The compound contains several functional groups, including an amide group, a benzothiazole group, and a methoxyethyl group. These groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific substituents present on the benzene ring. For example, the presence of the methoxyethyl and sulfamoyl groups could potentially affect the compound’s solubility, melting point, and other properties .Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activities
Anti-Inflammatory and Analgesic Agents : Research on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone reported anti-inflammatory and analgesic activities. These compounds were evaluated as COX-1/COX-2 inhibitors, showing significant inhibitory activity and potential as therapeutic agents (Abu‐Hashem et al., 2020).
Photosensitizers for Cancer Treatment : A study on zinc phthalocyanine derivatives introduced with benzenesulfonamide groups exhibited high singlet oxygen quantum yields. These properties make them suitable as Type II photosensitizers for photodynamic therapy in cancer treatment, highlighting the potential for similar compounds in medical applications (Pişkin et al., 2020).
Antimicrobial and Anticancer Potentials : The synthesis and evaluation of 4-thiazolidinone derivatives demonstrated antimicrobial and anticancer activities. Specific derivatives were identified as highly active against microbial strains and cancer cell lines, indicating the relevance of thiazole and benzamide derivatives in pharmaceutical research (Deep et al., 2016).
Sulfamethazine Co-Crystals : Research on co-crystals of sulfamethazine with carboxylic acids and amides explored their structural characterization and potential pharmaceutical applications. The study provides insights into the formation of robust hydrogen-bonded synthons, which could be relevant for the design of new drug delivery systems (Ghosh et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,5-dichloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O4S2/c1-26-5-4-22-14-3-2-13(28(20,24)25)9-15(14)27-17(22)21-16(23)10-6-11(18)8-12(19)7-10/h2-3,6-9H,4-5H2,1H3,(H2,20,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXHXNPWZAIUJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

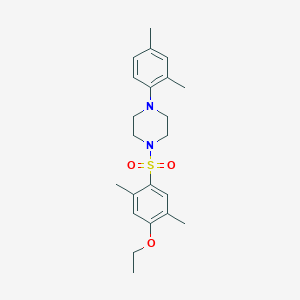
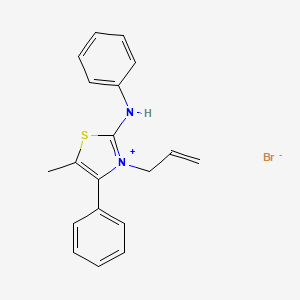
![(E)-4-(Dimethylamino)-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]but-2-enamide](/img/structure/B2410151.png)
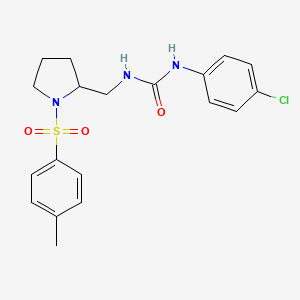
![N-[(4-methoxyphenyl)methyl]-4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B2410153.png)

![N-(3,5-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2410155.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2410159.png)
![N-(2,5-dimethylphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2410160.png)
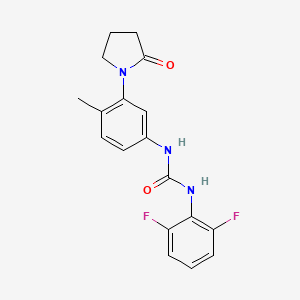
![4-methyl-N-[2-(3-methylbutanoyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl]benzenecarboxamide](/img/structure/B2410162.png)
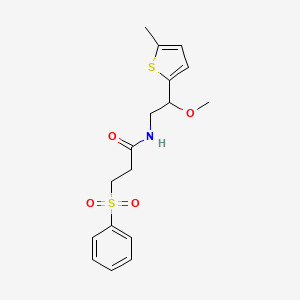
![6-(2-hydroxyethyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2410170.png)
![(4-Methyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2,4,6,8-tetraen-6-yl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2410171.png)